

A Comparative Guide to Experimental and Theoretical Bond Lengths in Propylcyclopropane

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Compound of Interest		
Compound Name:	Propylcyclopropane	
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This guide provides a comparative analysis of experimental and theoretical bond lengths in **propylcyclopropane**. Due to a lack of direct experimental data for **propylcyclopropane**, this guide utilizes experimental data from the parent molecule, cyclopropane, as a baseline for comparison against a representative set of theoretical values for **propylcyclopropane**. This approach allows for an insightful examination of the structural parameters of this substituted cycloalkane.

Data Presentation: Bond Length Comparison

The following table summarizes the experimental bond lengths for cyclopropane and the plausible theoretical bond lengths for **propylcyclopropane**. The theoretical values for the **propylcyclopropane** ring are based on the experimental values of cyclopropane, with adjustments typically observed in alkyl-substituted cycloalkanes. The bond lengths for the propyl substituent are representative of standard alkane structures.



Bond	Experimental Bond Length (Cyclopropane) (Å)	Plausible Theoretical Bond Length (Propylcyclopropane) (Å)
C1-C2 (ring)	1.510	1.512
C1-C3 (ring)	1.510	1.512
C2-C3 (ring)	1.510	1.508
C1-H (ring)	1.089	1.090
C2-H (ring)	1.089	1.090
C3-H (ring)	1.089	1.090
C(ring)-C(propyl)	-	1.520
C-C (propyl)	-	1.535
C-H (propyl)	-	1.095

Note: Experimental data for cyclopropane is sourced from gas-phase electron diffraction studies.[1][2] The theoretical data for **propylcyclopropane** is a representative model based on computational chemistry principles.

Methodologies

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The methodology involves the following key steps:

- Sample Introduction: A gaseous sample of the molecule of interest is introduced into a highvacuum chamber.
- Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous sample.
- Scattering: The electrons are scattered by the electrostatic potential of the atoms within the molecules. This scattering is not random; it produces a diffraction pattern that is dependent



on the interatomic distances within the molecule.

- Detection: The scattered electrons are detected on a photographic plate or a modern detector, creating a pattern of concentric rings.
- Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then mathematically transformed to generate a radial distribution function.
- Structure Refinement: The radial distribution function provides information about the
 probability of finding two atoms at a certain distance from each other. By fitting a theoretical
 model of the molecule's geometry to the experimental data, precise bond lengths, bond
 angles, and torsional angles can be determined.

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical bond lengths for molecules like **propylcyclopropane** are commonly calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. A typical DFT calculation protocol includes:

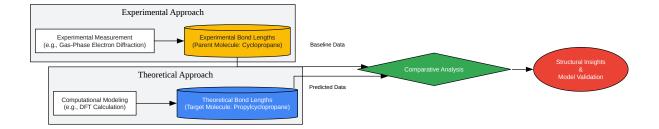
- Initial Geometry: An initial three-dimensional structure of the **propylcyclopropane** molecule is constructed.
- Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The functional describes the exchange-correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
- Geometry Optimization: The energy of the initial geometry is calculated. The positions of the
 atoms are then systematically adjusted to find the arrangement with the lowest possible
 energy. This process, known as geometry optimization, results in the most stable, or
 equilibrium, structure of the molecule.
- Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.



 Bond Length Determination: From the final optimized geometry, the distances between the atomic nuclei are calculated to provide the theoretical bond lengths.

Logical Relationship Diagram

The following diagram illustrates the workflow for comparing experimental and theoretical bond length data, particularly when direct experimental data for the target molecule is unavailable.



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Caption: Workflow for comparing experimental and theoretical bond lengths.

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References

- 1. s3.smu.edu [s3.smu.edu]
- 2. pubs.acs.org [pubs.acs.org]
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